Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C13H18N2O4. It is a derivative of benzoic acid, featuring both an amino group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, such as this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation, and can be removed under acidic conditions .
Biochemical Pathways
As a boc-protected amino acid, it may be involved in the synthesis of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected intermediate. This intermediate is then reacted with methyl 3-amino-4-hydroxybenzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, improving yield and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: The major products are amides or peptides.
Scientific Research Applications
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of peptide-based drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Lacks the Boc protection, making it less stable in certain reactions.
Methyl 4-aminobenzoate: Similar structure but without the Boc protection, leading to different reactivity.
tert-Butyl 4-aminobenzoate: Contains a tert-butyl group instead of a methyl group, affecting its solubility and reactivity.
Uniqueness
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is unique due to the presence of both an amino group and a Boc-protected amino group. This dual functionality allows for selective reactions and provides stability during synthetic processes, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQSJQQRFYYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595206 | |
Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327046-67-3 | |
Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327046-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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